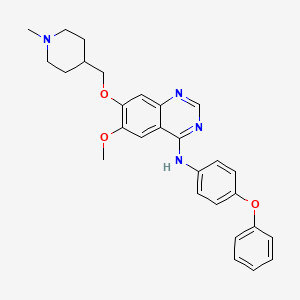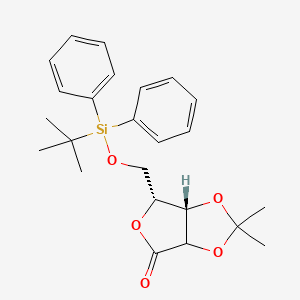
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a ribonolactone structure. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone typically involves the protection of the hydroxyl groups on the ribonolactone using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, at room temperature. The reaction mixture is then quenched with methanol, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification would also be essential in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone primarily undergoes reactions typical of silyl-protected compounds. These include:
Deprotection: Removal of the TBDPS group using fluoride sources such as tetra-n-butylammonium fluoride (TBAF).
Substitution: Reactions where the TBDPS group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.
Substitution: Various nucleophiles in the presence of catalysts like DMAP (4-dimethylaminopyridine) or imidazole.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free hydroxyl compound, while substitution reactions yield various silyl ethers .
Applications De Recherche Scientifique
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is used in various fields of scientific research:
Chemistry: As a protecting group in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate chemistry and the synthesis of glycosides.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other sites on the molecule. The stability of the TBDPS group under acidic conditions and its ease of removal with fluoride ions make it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is unique due to the increased steric bulk of the TBDPS group, which provides greater stability against acidic hydrolysis compared to other silyl ethers. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C24H30O5Si |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
(6R,6aS)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-21H,16H2,1-5H3/t19-,20+,21?/m1/s1 |
Clé InChI |
DPXUCVYKYWELST-PDYHCXRVSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@H](OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
SMILES canonique |
CC1(OC2C(OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


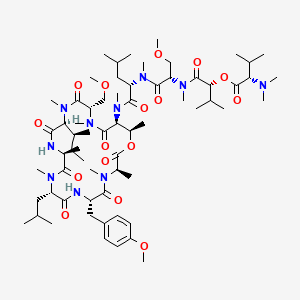

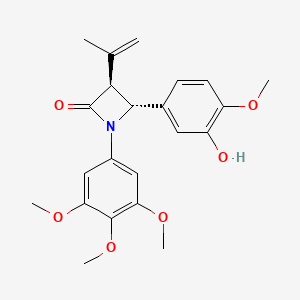
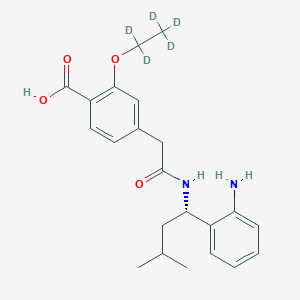
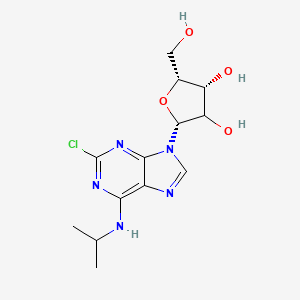
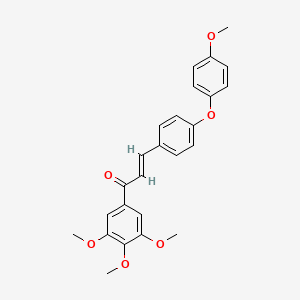
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
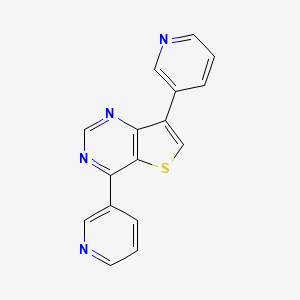
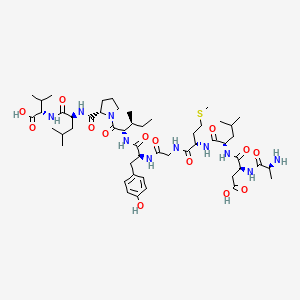

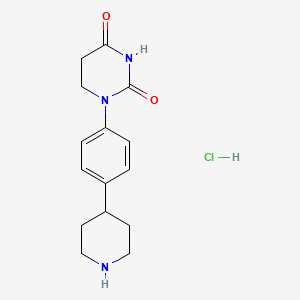
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
